3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Recent research has focused on the synthesis of novel derivatives of benzenesulfonamide for various applications. For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its utility as a photosensitizer with high singlet oxygen quantum yield suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similarly, Gul et al. (2016) developed a series of benzenesulfonamides with significant cytotoxic activities and potential as carbonic anhydrase inhibitors, emphasizing their relevance in anti-tumor activity studies (Gul et al., 2016).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of benzenesulfonamide derivatives have been a subject of interest, particularly in the context of photodynamic therapy. The synthesis of zinc(II) phthalocyanine derivatives with benzenesulfonamide groups has revealed promising properties for such applications, including good fluorescence properties and high singlet oxygen quantum yield, which are essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Biomedical Applications
In the realm of biomedical research, derivatives of benzenesulfonamide have shown potential in various areas, including anticancer activity. For example, the synthesis of 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was explored for its anti-breast cancer properties through molecular docking and dynamic studies, suggesting potential development as an anti-breast cancer agent (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021). Furthermore, the microwave-assisted synthesis of new sulfonamides demonstrated cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as lead compounds for further medicinal chemistry studies (Gul, Yamali, Yesilyurt, Sakagami, Kucukoglu, Gulcin, Gul, & Supuran, 2017).
Mechanism of Action
Target of Action
The compound “3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides, like “this compound”, typically act by inhibiting the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt several biochemical pathways in bacteria that rely on folates, including the synthesis of nucleic acids and certain amino acids .
Result of Action
The ultimate effect of sulfonamides like “this compound” is the inhibition of bacterial growth, making them bacteriostatic .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of certain substances in the body. For example, they are less effective in acidic environments and can form insoluble complexes with certain dietary substances .
Properties
IUPAC Name |
3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-20-13-3-2-4-14(7-13)22(18,19)16-11-8-15-17(9-11)12-5-6-21-10-12/h2-4,7-9,12,16H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHIYKFXQLSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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